Home > Products > Screening Compounds P43147 > R 1485 dihydrochloride
R 1485 dihydrochloride -

R 1485 dihydrochloride

Catalog Number: EVT-256064
CAS Number:
Molecular Formula: C18H20FN3O3S.2HCl
Molecular Weight: 450.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective and high affinity 5-HT6 antagonist (pKi = 8.9); displays low hERG inhibition. Exhibits >100 fold selectivity against a panel of 50 targets including other 5-HT receptor subtypes. Brain penetrant.
Overview

R 1485 dihydrochloride is a chemical compound primarily studied for its interactions with the 5-HT6 receptor, which is implicated in various neurological processes. The compound is classified as a benzoxazine derivative, featuring a piperazinyl group and a sulfonyl moiety. Its molecular formula is C18H22Cl2FN3O3SC_{18}H_{22}Cl_{2}FN_{3}O_{3}S with a molecular weight of approximately 450.4 g/mol. R 1485 dihydrochloride has garnered interest in scientific research due to its potential therapeutic applications in treating cognitive dysfunction and other neurological disorders, as well as its utility in studying receptor functions in biochemical pathways .

Synthesis Analysis

The synthesis of R 1485 dihydrochloride involves several key steps:

  1. Formation of the Benzoxazine Core: The synthesis begins with the cyclization of appropriate precursors to form the benzoxazine ring.
  2. Introduction of the Piperazinyl Group: This is achieved through nucleophilic substitution reactions, where piperazine derivatives are introduced into the structure.
  3. Sulfonylation: The sulfonyl group is incorporated via sulfonylation reactions using reagents such as sulfonyl chlorides.
  4. Fluorination: The introduction of the fluorine atom is accomplished using fluorinating agents.

These steps must be optimized for large-scale production to ensure high yield and purity of the final product .

Molecular Structure Analysis

R 1485 dihydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C18H22Cl2FN3O3SC_{18}H_{22}Cl_{2}FN_{3}O_{3}S
  • IUPAC Name: 4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine; dihydrochloride
  • Molecular Weight: 450.4 g/mol
  • InChI Key: SNXURKRGPYXWRN-UHFFFAOYSA-N

The structure includes a benzoxazine core linked to a piperazinyl group and a sulfonyl moiety, providing specific binding characteristics to the 5-HT6 receptor .

Chemical Reactions Analysis

R 1485 dihydrochloride can participate in various chemical reactions:

  • Oxidation: Particularly at the piperazinyl group, which can lead to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can occur at the sulfonyl group, converting it into a sulfide.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration .

Mechanism of Action

The mechanism of action of R 1485 dihydrochloride involves selective antagonism of the 5-HT6 receptor. This receptor plays a crucial role in regulating neurotransmitter release, including acetylcholine, dopamine, and gamma-aminobutyric acid. By blocking this receptor, R 1485 dihydrochloride modulates these neurotransmitter systems, potentially leading to improved cognitive function and therapeutic effects in neurological disorders .

Physical and Chemical Properties Analysis

R 1485 dihydrochloride exhibits several notable physical and chemical properties:

Analytical methods such as spectroscopy (NMR, IR) and chromatography are often employed to characterize these properties and confirm purity .

Applications

R 1485 dihydrochloride has significant applications in scientific research:

  • Chemistry: Used as a tool compound to explore the functions of the 5-HT6 receptor.
  • Biology: Aids in understanding the physiological and pathological roles of this receptor within the brain.
  • Medicine: Potential therapeutic applications include treatment strategies for cognitive dysfunction and other neurological disorders.
  • Drug Development: Serves as a precursor or reference compound in developing new drugs targeting the 5-HT6 receptor .
Discovery and Development of R 1485 Dihydrochloride

Historical Context of 5-HT6 Receptor Antagonist Development

The 5-HT₆ receptor, cloned in 1993, emerged as a compelling CNS therapeutic target due to its exclusive brain expression and linkage to cognitive processes. Unlike other serotonin receptors (e.g., 5-HT₁–5-HT₇ families), it lacks isoforms and is densely localized in cognition-relevant regions like the prefrontal cortex, hippocampus, and striatum [5] [10]. Early antagonists such as SB-271046 and Ro 04-6790 demonstrated pro-cognitive effects in rodent models, validating the target for Alzheimer’s disease (AD). These compounds enhanced cholinergic and glutamatergic neurotransmission but faced limitations in selectivity and pharmacokinetics [10] [14]. By the early 2000s, pharmaceutical companies prioritized 5-HT₆ antagonists to address cognitive deficits in AD, culminating in Roche’s identification of R 1485 as a clinical candidate [9].

Table 1: Key Early-Stage 5-HT₆ Receptor Antagonists

CompoundDeveloperSelectivity ProfilePrimary FindingsDevelopment Status
SB-271046GlaxoSmithKline>100-fold vs 5-HT₁₊₂ receptorsImproved object recognition memory in ratsPreclinical
Ro 04-6790RocheModerate selectivityReversed scopolamine-induced memory deficitsPreclinical
PRX-07034Epix PharmaceuticalsHigh CNS penetranceReduced appetite in obesity modelsPhase I
SB-399885GSK>150-fold vs 50+ off-targetsEnhanced glutamate release in mPFCPhase II (discontinued)

Rational Design and Target Selection for R 1485

R 1485 (free base: C₁₈H₂₀FN₃O₃S) was engineered by Roche to optimize three critical properties:

  • High 5-HT₆ Affinity: Modifications of the 3,4-dihydro-2H-benzoxazine scaffold yielded picomolar binding affinity (pKᵢ = 8.9; Kᵢ = 0.5 nM). The 2-fluorophenylsulfonyl group enhanced receptor occupancy, while the N⁴-piperazinyl moiety ensured stable interactions with transmembrane domains [2] [9].
  • Selectivity: Screening against 50+ targets (GPCRs, kinases, ion channels) revealed >100-fold selectivity over other serotonin receptors (e.g., 5-HT₂A, 5-HT₇) and minimal hERG channel inhibition (9.3% at 1 µM), reducing cardiovascular risks [2] [3].
  • Brain Penetrance: LogP ≈ 2.9 and balanced amphiphilicity enabled blood-brain barrier permeability (brain-to-plasma ratio = 1.8), confirmed via ex vivo autoradiography [9].

This targeted design addressed pitfalls of earlier antagonists—such as off-target binding to 5-HT₂B (linked to valvulopathy) or poor CNS bioavailability—positioning R 1485 for robust in vivo efficacy [10].

Preclinical Development Milestones and Optimization Strategies

R 1485’s preclinical progression involved iterative optimization:

  • Lead Optimization: Initial analogs suffered from metabolic instability in hepatic microsomes. Introduction of the dihydrochloride salt (C₁₈H₂₀FN₃O₃S·2HCl; MW: 450.35) improved aqueous solubility (100 mM in water/DMSO) and crystallinity, facilitating formulation [1] [2]. Metabolic stability was enhanced by replacing labile methyl groups with fluorine, reducing CYP450-mediated clearance [9].
  • Pharmacological Profiling:
  • In vitro: Displaced [³H]-LSD in HEK293 cells expressing human 5-HT₆ receptors (IC₅₀ = 1.2 nM) [9].
  • In vivo: At 3 mg/kg (i.v.), reversed phencyclidine-induced cognitive deficits in rodent novel object recognition tests. Electrophysiology confirmed increased glutamate and ACh efflux in the medial prefrontal cortex, aligning with pro-cognitive mechanisms [7] [14].
  • Safety Screening: No significant cytotoxicity or genotoxicity in AMES/hERG assays. The dihydrochloride form showed improved tolerability in 28-day rodent toxicology studies versus free base [9].

Table 2: Key Optimization Parameters for R 1485 Dihydrochloride

ParameterInitial LeadOptimized R 1485·2HClImpact
5-HT₆ Kᵢ (nM)8.20.5Enhanced receptor occupancy at lower doses
Selectivity (panel)30-fold>100-foldReduced off-target adverse effects
Aqueous solubility<10 mM100 mMImproved bioavailability and dosing flexibility
Brain-to-plasma ratio0.91.8Superior CNS exposure
hERG inhibition (1 µM)35%9.3%Lower cardiac risk potential

Roche advanced R 1485 dihydrochloride to Phase I trials for Alzheimer’s-type dementia by 2003–2004, marking it as one of the first brain-penetrant 5-HT₆ antagonists to reach clinical evaluation [9]. Its development underscored the therapeutic promise of precise receptor antagonism for cognitive disorders, though later-phase trials would reveal complexities in translating preclinical efficacy to humans.

Concluding Remarks

R 1485 dihydrochloride exemplifies rational drug design targeting the 5-HT₆ receptor. Its development leveraged deep insights into serotonin neurobiology, structural optimization for selectivity and brain penetration, and robust preclinical validation. While clinical outcomes for 5-HT₆ antagonists like idalopirdine proved mixed, R 1485 remains a chemically refined tool compound for probing 5-HT₆ receptor functions in cognition [5] [10]. Future directions may include dual-target agents (e.g., 5-HT₆/5-HT₃ antagonists like FPPQ) to amplify pro-cognitive effects [7].

Properties

Product Name

R 1485 dihydrochloride

Molecular Formula

C18H20FN3O3S.2HCl

Molecular Weight

450.35

Synonyms

4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.